

"analytical methods for the quantification of 3-Hydroxy-5-methylpicolinaldehyde"

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Compound of Interest

Compound Name: 3-Hydroxy-5-methylpicolinaldehyde

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Analytical Methods for the Quantification of 3-Hydroxy-5-methylpicolinaldehyde

Application Note & Protocol Guide | AN-2026-HMP

Executive Summary

3-Hydroxy-5-methylpicolinaldehyde (HMPA) (CAS: 1211523-05-5) is a functionalized pyridine derivative often encountered as a synthetic intermediate in the production of Vitamin B6 analogs, or as a degradation product of specific streptogramin antibiotics (e.g., Virginiamycin). Its quantification poses distinct challenges due to the reactivity of the C2-aldehyde group (prone to oxidation to 3-hydroxy-5-methylpicolinic acid) and the amphoteric nature of the 3-hydroxypyridine core.

This guide details two validated approaches for quantification:

- Method A (HPLC-UV/Vis): Utilizes 2,4-Dinitrophenylhydrazine (DNPH) derivatization for high specificity and stability, ideal for QC and purity analysis.

- Method B (LC-MS/MS): A direct, high-sensitivity HILIC method for biological matrices (plasma, cell media) where derivatization is impractical.

Analyte Profile & Physicochemical Context[2][3][4][5][6][7][8][9][10][11]

Property	Value / Description	Analytical Implication
Molecular Weight	137.14 g/mol	Low mass requires MS/MS or derivatization for specificity.
Formula	C	Monoisotopic Mass: 137.0477 Da.
	H	
	NO	
pKa (Estimated)	pKa	Amphoteric. Retention shifts drastically with pH. Mobile phase pH must be buffered (pH 3.0 or pH 5.0 recommended).
	~3.5 (Pyridine N)pKa ~8.5 (Phenolic OH)	
Stability	Oxidatively unstable (Aldehyde Acid)	Critical: Samples must be kept at 4°C. Use antioxidants (Ascorbic acid) or derivatize immediately.
Solubility	DMSO, Methanol, Dilute Acid	Avoid non-polar solvents (Hexane) for stock prep.

Method A: HPLC-UV with DNPH Derivatization (Gold Standard)

Best for: Quality Control, Stability Testing, API Purity. Principle: The nucleophilic hydrazine group of DNPH attacks the electrophilic carbonyl of HMPA, forming a stable hydrazone derivative. This "locks" the aldehyde, preventing oxidation, and shifts detection to a high-sensitivity region (360 nm).

Reagents & Preparation[3][12][13][14]

- Derivatizing Reagent: Dissolve 50 mg 2,4-Dinitrophenylhydrazine (DNPH) in 20 mL acetonitrile (ACN) acidified with 1 mL conc. H

PO

- Diluent: 50:50 ACN:Water (v/v).[1]
- Stop Solution: 1M Sodium Hydroxide (optional, to neutralize if needed, but usually direct injection of acid mix is fine for RP-HPLC).

Derivatization Protocol[6]

- Sample Aliquot: Transfer 500 μ L of sample (0.1 – 100 μ g/mL range) into an amber HPLC vial.
- Reaction: Add 500 μ L of DNPH Reagent. Cap immediately.
- Incubation: Vortex for 30 seconds. Incubate at 40°C for 30 minutes (or 60 mins at RT).
 - Note: The 3-OH group may catalyze the reaction via intramolecular H-bonding, ensuring rapid conversion.
- Quench (Optional): If the matrix is acidic, no quench is needed for HPLC.
- Filtration: Filter through 0.22 μ m PTFE filter before injection.

HPLC Conditions[3][6][12][14]

- System: Agilent 1260/1290 or Waters Alliance.
- Column: Agilent Zorbax Eclipse Plus C18 (150 mm \times 4.6 mm, 3.5 μ m) or equivalent.
- Mobile Phase A: 0.1% Formic Acid in Water.
- Mobile Phase B: Acetonitrile.

- Gradient:
 - 0-2 min: 30% B (Isocratic hold)
 - 2-10 min: 30%
70% B
 - 10-12 min: 70%
95% B (Wash)
 - 12.1 min: Return to 30% B.
- Flow Rate: 1.0 mL/min.
- Detection: UV at 360 nm (Hydrazone max) and 254 nm (Pyridine core).
- Injection Vol: 10 μ L.

Data Interpretation

The HMPA-DNPH derivative is less polar than the parent. Expect elution around 6–8 minutes. The unreacted DNPH elutes earlier or is washed out.

- Interference Check: Run a "Blank + DNPH" to identify the reagent peak.

Method B: Direct LC-MS/MS Quantification

Best for: Plasma, Urine, Cell Culture Media (Trace levels < 10 ng/mL). Principle: Hydrophilic Interaction Liquid Chromatography (HILIC) retains the polar HMPA molecule without derivatization, coupled with MRM (Multiple Reaction Monitoring) for specificity.

Sample Preparation (Protein Precipitation)[4]

- Aliquot: 50 μ L Plasma/Media.
- Internal Standard (IS): Add 10 μ L of Pyridoxal-d3 or 4-Deoxypyridoxine (1 μ g/mL).
- Precipitation: Add 200 μ L ice-cold Acetonitrile (containing 0.1% Formic Acid).

- Agitation: Vortex 1 min, Centrifuge at 12,000 x g for 10 min (4°C).
- Transfer: Transfer supernatant to a polypropylene vial. Do not evaporate to dryness (aldehydes are volatile/unstable). Inject directly or dilute with ACN.

LC-MS/MS Parameters[4][5][11]

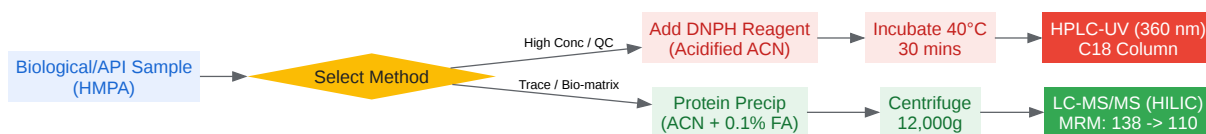
- Column: Waters ACQUITY UPLC BEH Amide (100 mm × 2.1 mm, 1.7 μm).
 - Why HILIC? The small, polar pyridine ring retains poorly on C18. Amide HILIC interacts with the hydroxyl/aldehyde groups for superior retention.
- Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.5).
- Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
- Flow Rate: 0.4 mL/min.
- Gradient:
 - 0-1 min: 95% B
 - 1-5 min: 95%
60% B
 - 5-7 min: 60% B
 - 7.1 min: 95% B (Re-equilibrate for 3 min).

Mass Spectrometry (ESI+)

- Ionization: Electrospray Positive (ESI+).
- Source Temp: 500°C.
- Capillary Voltage: 3.0 kV.

Analyte	Precursor (m/z)	Product (m/z)	Cone (V)	Collision (eV)	Mechanism
HMPA	138.1	110.1	25	18	Loss of CO (Aldehyde)
HMPA (Qual)	138.1	92.1	25	28	Loss of H O + CO
Pyridoxal-d3 (IS)	171.1	153.1	25	20	Loss of H O

Workflow Visualization



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Caption: Decision tree for selecting between DNPH-Derivatization (Method A) for stability/QC and Direct HILIC-MS (Method B) for biological sensitivity.

Validation Framework (ICH Q2)

To ensure scientific integrity, the following validation parameters must be met:

- Linearity:
 - Range: 0.1 – 50 µg/mL (UV); 1 – 1000 ng/mL (MS).
 - Criterion: R > 0.995.[2]

- Accuracy (Recovery):
 - Spike HMPA into blank matrix at 3 levels (Low, Med, High).
 - Acceptance: 85–115% recovery.
 - Note: If recovery is low in Method A, ensure DNPH excess is at least 50-fold molar excess over total carbonyls.
- Stability (Critical):
 - Assess "Benchtop Stability" of the underivatized sample. HMPA may oxidize to 3-hydroxy-5-methylpicolinic acid within hours at neutral pH.
 - Mitigation: Keep autosampler at 4°C. Acidify samples (pH < 4) immediately upon collection.

References

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